5-Benzylidenebarbituric acid
Overview
Description
5-Benzylidenebarbituric acid is a chemical compound with the molecular formula C11H8N2O3 . It is a solid substance at 20°C . The compound contains a total of 25 bonds, including 17 non-H bonds, 10 multiple bonds, 1 rotatable bond, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, and 2 imide(s) (-thio) .
Synthesis Analysis
The synthesis of 5-Benzylidenebarbituric acid has been achieved through electrochemical methods . The reaction involves barbituric acid and aldehydes in water under electrochemical conditions . The use of graphite as anode and cathode, sodium bromide as electrolyte, and conducting the reaction in water at 70°C for 6 minutes were found to be the optimum conditions .Molecular Structure Analysis
The molecular structure of 5-Benzylidenebarbituric acid includes 24 atoms; 8 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . It contains 1 rotatable bond, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, and 2 imide(s) (-thio) .Chemical Reactions Analysis
The chemical reactions of 5-Benzylidenebarbituric acid involve its tautomeric properties, which have been studied with NMR spectra, spectrophotometric determination of the pKa values, and quantum chemical calculations . Linear solvation energy relationships (LSER) and linear free energy relationships (LFER) have been applied to the spectral data .Physical And Chemical Properties Analysis
5-Benzylidenebarbituric acid is a solid substance at 20°C . It contains a total of 25 bonds, including 17 non-H bonds, 10 multiple bonds, 1 rotatable bond, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, and 2 imide(s) (-thio) .Scientific Research Applications
Inhibition of Uridine Phosphorylase
5-Benzylidenebarbituric acid derivatives have been synthesized as potent inhibitors of uridine phosphorylase, an enzyme relevant in cancer and AIDS therapy. A derivative, 5-(m-benzyloxy)benzyl-1-[(2-hydroxyethoxy)methyl] barbituric acid (BBBA), demonstrated potent inhibition in both human and mouse livers, suggesting potential usefulness in therapy for cancer, AIDS, and other disorders (Naguib et al., 1993).
Push-Pull Electronic Systems
5-Benzylidenebarbituric acid derivatives were investigated as push-pull electronic systems, where barbituric acid can act as either an electron-acceptor or a weak electron-donor, depending on the coupled donor or acceptor. This property was explored through NMR spectra, spectrophotometric determination, and quantum chemical calculations, highlighting their potential in electronic applications (Stojiljković et al., 2021).
Anti-Proliferative Activity in Cancer Research
A study synthesized aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs and evaluated them for in vitro growth inhibition and cytotoxicity against a panel of 60 human tumor cell lines. Certain compounds exhibited potent anti-proliferative activity, especially against ovarian, renal, and breast cancer cell lines (Madadi et al., 2014).
Pharmaceutical Analysis and Standardization
Barbituric acid derivatives, including 5-Benzylidenebarbituric acid, have been used as hypnotics and anticonvulsants for over a century. New pharmacological properties of these derivatives have expanded their application range, including as enzyme-inducing preparations and potential antiviral drugs (Arzamastsev et al., 2001).
Oxidation of Alcohols
5-Arylidene 1,3-dimethylbarbituric acid derivatives were used for the oxidation of alcohols under mild conditions. The relationship between their structure and oxidizing ability was explored, showing their potential as redox coenzymes (Tanaka et al., 1988).
Synthesis via Green Chemistry
A study presented an efficient synthesis of 1,3-dimethyl-5-benzylidenebarbituric acid derivatives using gold nanoparticles initiated from goldsmith effluent, highlighting a green approach to synthesis. These compounds were evaluated for their action against TAU protein, a target in Alzheimer's disease (Thakare et al., 2021).
Future Directions
properties
IUPAC Name |
5-benzylidene-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-9-8(10(15)13-11(16)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWDWOZYVQQAMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286913 | |
Record name | 5-Benzylidenebarbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzylidenebarbituric acid | |
CAS RN |
27402-47-7 | |
Record name | 5-Benzylidenebarbituric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Benzylidenebarbituric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48255 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Benzylidenebarbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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